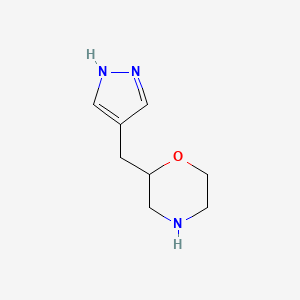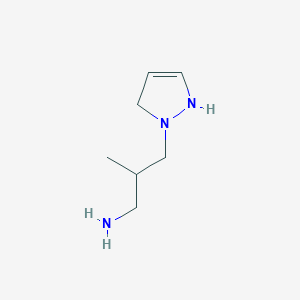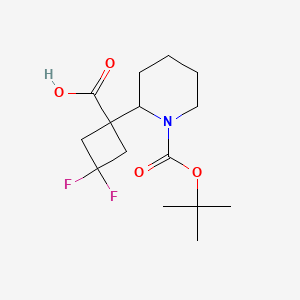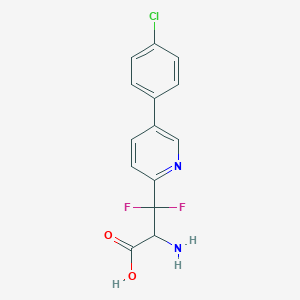
2-((1H-Pyrazol-4-yl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-Pyrazol-4-yl)methyl)morpholine is an organic compound with the molecular formula C8H13N3O It is a heterocyclic compound that contains both a pyrazole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrazol-4-yl)methyl)morpholine typically involves the reaction of pyrazole derivatives with morpholine under specific conditions. One common method involves the alkylation of pyrazole with a morpholine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1H-Pyrazol-4-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazole or morpholine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .
Scientific Research Applications
2-((1H-Pyrazol-4-yl)methyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1H-Pyrazol-4-yl)methyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in neurological pathways. The exact mechanism can vary depending on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(4-Morpholinyl(phenyl)methyl)morpholine
- 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetylmorpholine
Uniqueness
2-((1H-Pyrazol-4-yl)methyl)morpholine is unique due to its specific combination of pyrazole and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-ylmethyl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-2-12-8(6-9-1)3-7-4-10-11-5-7/h4-5,8-9H,1-3,6H2,(H,10,11) |
InChI Key |
HZQOUTHQIFVEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12993173.png)
![4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid](/img/structure/B12993180.png)

![7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12993204.png)
![tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12993212.png)

![(R)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12993225.png)
![5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine](/img/structure/B12993240.png)

![(7-Azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B12993254.png)

